![molecular formula C12H4Br2O3 B14670275 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione CAS No. 42715-50-4](/img/structure/B14670275.png)
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione is a chemical compound with the molecular formula C12H4Br2O3 It is a derivative of naphthoquinone, where the naphthoquinone core is fused with a furan ring and substituted with bromine atoms at the 4 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione typically involves the bromination of naphtho[2,3-c]furan-1,3-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the naphthoquinone core.
Cycloaddition Reactions: It can engage in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphtho[2,3-c]furan-1,3-dione derivatives, while oxidation and reduction reactions can modify the quinone core to produce different oxidation states.
Wissenschaftliche Forschungsanwendungen
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity is explored for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its anticancer, antimicrobial, and anti-inflammatory properties is ongoing.
Wirkmechanismus
The mechanism by which 4,5-Dibromonaphtho[2,3-c]furan-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the quinone core play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor functions. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dibromothieno[3,4-c]furan-1,3-dione: Similar in structure but with a thieno ring instead of a naphtho ring.
4,5-Dihydronaphtho[1,2-c]furan-1,3-dione: Lacks the bromine substituents and has a different ring fusion pattern.
Uniqueness
4,5-Dibromonaphtho[2,3-c]furan-1,3-dione is unique due to its specific bromine substitution pattern and the fusion of the naphthoquinone core with a furan ring. This structural uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
42715-50-4 |
|---|---|
Molekularformel |
C12H4Br2O3 |
Molekulargewicht |
355.97 g/mol |
IUPAC-Name |
4,5-dibromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H4Br2O3/c13-7-3-1-2-5-4-6-9(10(14)8(5)7)12(16)17-11(6)15/h1-4H |
InChI-Schlüssel |
QXMMENJSJZXYPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(C(=C2C(=C1)Br)Br)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
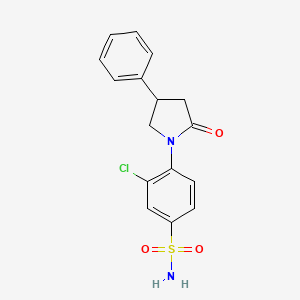
![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
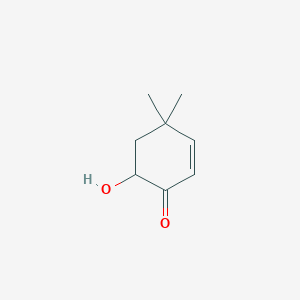
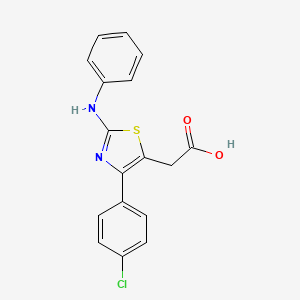

![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)
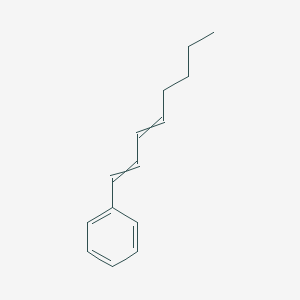

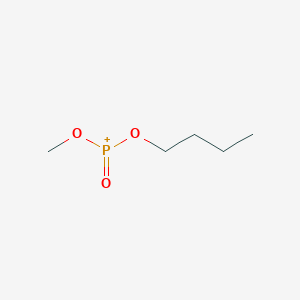
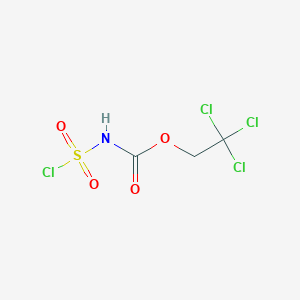
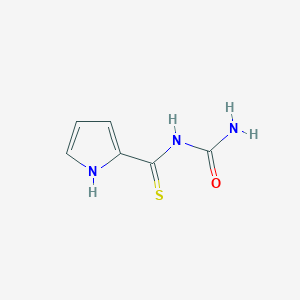
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)
